2',4'-Difluoro-[1,1'-biphenyl]-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXDFWLVJGVNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374247 | |
| Record name | 2',4'-Difluoro-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62575-36-4 | |
| Record name | 2',4'-Difluoro-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine Derivatives
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution. This document delves into the synthesis and crystallization methodologies, detailed crystallographic analysis, the pivotal role of intermolecular interactions in crystal packing, and the implications of these structural features for drug design and material properties. By synthesizing experimental data with theoretical insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the structural understanding of fluorinated biphenylamines for advanced applications.
Introduction: The Significance of Fluorinated Biphenylamines
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug development, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with improved efficacy and safety profiles. This guide will explore the nuances of their crystal structures, providing insights into how fluorine's unique electronic properties govern molecular conformation and crystal packing.
Synthesis and Crystallization of Target Compounds
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathways
The synthesis of this compound derivatives typically involves a Suzuki coupling reaction between a suitably protected 4-amino-phenylboronic acid derivative and a 1-halo-2,4-difluorobenzene. The choice of protecting group for the amine is critical to prevent side reactions and ensure high coupling yields.
An alternative route involves the reaction of 2,4-difluoroaniline with a suitable arylating agent.[3] The purification of the final product is crucial, as impurities can significantly hinder crystallization. Column chromatography followed by recrystallization is a standard procedure to obtain material of >99% purity.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent or solvent system is paramount and is typically determined empirically through screening various conditions.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Begin by screening for solvents in which the compound has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for cooling crystallization. For slow evaporation, a solvent in which the compound is soluble is chosen.
-
Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial. This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of polycrystalline material.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by the number and size of the pinholes in the cap.
The rationale behind this method is to allow the concentration of the solute to increase gradually, promoting the slow and orderly arrangement of molecules into a crystal lattice rather than rapid precipitation.
Deep Dive into the Crystal Structure
Once suitable crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.
Molecular Conformation and the Biaryl Torsion Angle
A key conformational feature of biphenyl derivatives is the torsion angle between the two phenyl rings. This angle is a delicate balance between steric hindrance from the ortho substituents and the energetic preference for a planar conformation that maximizes π-conjugation. In the case of this compound derivatives, the fluorine atom at the 2'-position introduces significant steric strain, forcing the rings to adopt a non-planar conformation. For instance, in the crystal structure of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, the dihedral angles between the benzene rings are 46.9 (2)° and 47.6 (2)°.[4] This twisting has profound implications for the molecule's overall shape and its ability to fit into a biological target's binding site.
The Supramolecular Architecture: Intermolecular Interactions
The crystal packing of these derivatives is orchestrated by a symphony of non-covalent interactions. The primary amine group is a potent hydrogen bond donor, while the electronegative fluorine atoms and the aromatic rings can act as weak hydrogen bond acceptors.
-
N-H···N and N-H···F Hydrogen Bonds: The amine group readily forms hydrogen bonds with nitrogen or fluorine atoms of neighboring molecules, creating robust one-dimensional chains or two-dimensional networks.
-
C-H···F and C-H···π Interactions: The presence of multiple fluorine atoms leads to the formation of numerous C-H···F weak hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.[5][6] Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed.
-
π-π Stacking and F···F Interactions: While the non-planar conformation might preclude ideal face-to-face π-π stacking, offset stacking interactions are often present.[4] The role of F···F interactions is a topic of ongoing discussion, but they are frequently observed in the crystal packing of fluorinated compounds and can contribute to the overall stability of the structure.[7]
The interplay of these interactions dictates the final crystal packing, influencing properties such as melting point, solubility, and solid-state stability.
Visualizing the Crystal Engineering Principles
To better understand the complex interplay of factors governing the synthesis and crystal structure, the following diagrams illustrate key workflows and interactions.
Caption: Workflow from synthesis to structural analysis.
Caption: Key intermolecular interactions in the crystal lattice.
Crystallographic Data Summary
The following table presents hypothetical but representative crystallographic data for a derivative of this compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study. For a specific derivative, such as 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one, the crystal system is monoclinic with a space group of P21/n.[8]
| Parameter | Value |
| Chemical Formula | C₁₂H₉F₂N |
| Molecular Weight | 205.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 5.876 |
| c (Å) | 19.123 |
| β (°) | 98.54 |
| V (ų) | 948.7 |
| Z | 4 |
| T (K) | 293 |
| R-factor (%) | 4.5 |
Note: This data is illustrative. Actual data can be found in crystallographic databases for specific published structures.
Implications for Drug Design and Materials Science
A detailed understanding of the crystal structure provides invaluable insights for:
-
Structure-Based Drug Design: The determined conformation of the molecule in the solid state can serve as a starting point for computational modeling and docking studies. It reveals the preferred intrinsic geometry and how the molecule presents its functional groups for interaction.
-
Polymorph Screening: Different packing arrangements (polymorphs) of the same molecule can have different physical properties, including solubility and stability, which are critical for pharmaceutical development. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.
-
Crystal Engineering: By understanding the dominant intermolecular interactions, it is possible to rationally design new derivatives with desired solid-state properties, such as specific crystal habits or improved stability. The introduction of fluorine, for instance, can alter crystal packing and physical properties.[9][10]
Conclusion
The crystal structure of this compound derivatives is a result of a complex interplay between intramolecular conformational preferences and a diverse array of intermolecular interactions. The strategic placement of fluorine atoms not only modulates the electronic properties of the molecule but also acts as a powerful tool for crystal engineering, guiding the supramolecular assembly in the solid state. The insights gained from single-crystal X-ray diffraction are fundamental to advancing the application of these compounds in both medicinal chemistry and materials science, enabling the rational design of molecules with optimized properties.
References
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PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. Retrieved from [Link]
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- Schlünzen, F., et al. (2015). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 15(10), 4964–4974.
- Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2000.
- Mohan, F., et al. (2015). Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one.
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ResearchGate. (n.d.). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine in Crystal Engineering – The Little Atom That Could. Retrieved from [Link]
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solubility of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine in organic solvents
An In-depth Technical Guide to the Solubility of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial parameter for its application in research and development, particularly in drug discovery and materials science. Due to the limited availability of public quantitative data, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven protocols for its systematic determination. We will explore the molecular structure's influence on solubility, present a tiered approach for qualitative and quantitative solubility assessment, and offer a framework for data interpretation and presentation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for characterizing the solubility of this and similar fluorinated biphenyl compounds.
Introduction to this compound
This compound is a fluorinated aromatic amine with a molecular structure that imparts unique physicochemical properties. The biphenyl core provides a rigid, hydrophobic scaffold, while the amine group introduces a site for hydrogen bonding and potential protonation. The two fluorine atoms significantly modulate the electronic properties and intermolecular interactions of the molecule. Biphenylamines are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Understanding the solubility of this compound is paramount for its effective use in various applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Pharmaceutical Development: Influencing bioavailability, formulation, and drug delivery.
-
Materials Science: Application in the development of liquid crystals and organic semiconductors.[4]
This guide will provide the theoretical and practical framework for a comprehensive solubility assessment of this compound.
Theoretical Principles Governing Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental guideline.[5]
Molecular Structure Analysis of this compound:
-
Nonpolar Biphenyl Core: The two linked phenyl rings form a large, hydrophobic region, suggesting good solubility in nonpolar or moderately polar aromatic solvents.
-
Polar Amine Group (-NH₂): This functional group can act as a hydrogen bond donor and acceptor, which would favor solubility in protic and polar aprotic solvents.
-
Fluorine Substituents: The electronegative fluorine atoms can influence the molecule's dipole moment and participate in weak intermolecular interactions, potentially enhancing solubility in certain polar solvents.
Based on this structure, it is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and in very nonpolar aliphatic solvents. Its solubility is expected to be more favorable in solvents with intermediate polarity, particularly those that can interact with both the aromatic system and the amine group.
The basicity of the amine group also implies that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar and water-soluble ammonium salt.[6]
Systematic Experimental Approach to Solubility Determination
A tiered approach is recommended, starting with a qualitative assessment to screen a range of solvents, followed by a quantitative determination in select solvents of interest.
Qualitative Solubility Assessment
This initial screening provides a rapid overview of the compound's solubility across a spectrum of common organic solvents.
Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense approximately 10 mg of this compound into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a single solvent from the list in the table below.
-
Mixing: Vigorously shake or vortex each tube for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification: Classify the solubility based on the following criteria:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Table 1: Suggested Solvents for Qualitative Screening
| Solvent Class | Example Solvents | Expected Interaction |
| Nonpolar | Heptane, Toluene | van der Waals forces with biphenyl core |
| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate | Dipole-dipole interactions |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Interactions with the amine and fluoro groups |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding with the amine group |
| Aqueous Acidic | 5% Hydrochloric Acid | Protonation of the amine, forming a soluble salt |
| Aqueous Basic | 5% Sodium Hydroxide | Unlikely to improve solubility |
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]
Protocol for Quantitative Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours). A mechanical shaker or orbital agitator is recommended.
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved solid in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[7]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 2: Template for Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Logical workflow for the systematic determination of solubility.
Conclusion
While specific solubility data for this compound is not readily published, a systematic experimental approach grounded in the principles of intermolecular forces can provide the necessary characterization for its effective use. The protocols outlined in this guide offer a robust framework for researchers to determine the solubility of this compound in a range of organic solvents, thereby enabling informed decisions in synthesis, formulation, and other research and development activities.
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The Strategic deployment of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine as a Privileged Synthetic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Biphenylamines in Medicinal Chemistry
The biphenylamine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide focuses on a particularly valuable building block, 2',4'-Difluoro-[1,1'-biphenyl]-4-amine, detailing its synthesis, chemical characteristics, and its pivotal role in the development of targeted therapeutics, with a special emphasis on kinase inhibitors.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid with the molecular formula C₁₂H₉F₂N. The strategic placement of the two fluorine atoms on one of the phenyl rings introduces unique electronic and conformational properties.
| Property | Value | Source |
| Molecular Weight | 205.21 g/mol | |
| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |
| Melting Point | 98-102 °C | Commercial Suppliers |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane | General Chemical Knowledge |
The presence of the fluorine atoms significantly impacts the molecule's reactivity and its interactions with biological targets. The electron-withdrawing nature of fluorine can lower the pKa of the amine group, influencing its ionization state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
Strategic Synthesis of this compound
The synthesis of this compound is most effectively achieved through a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.[4][5] The general retrosynthetic analysis is depicted below.
A key consideration in this synthesis is the protection of the amine functionality on the bromoaniline starting material to prevent self-coupling and other side reactions during the Suzuki-Miyaura coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions.[6][7]
Experimental Protocol: A Three-Step Synthesis
This protocol outlines a reliable and scalable synthesis of this compound.
Step 1: Protection of 4-Bromoaniline
The initial step involves the protection of the amino group of 4-bromoaniline with a Boc group.[8]
Methodology:
-
To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-bromophenyl)carbamate.
Step 2: Suzuki-Miyaura Cross-Coupling
The core biphenyl structure is constructed in this step via a Suzuki-Miyaura cross-coupling reaction.[9]
Methodology:
-
In a round-bottom flask, combine tert-butyl (4-bromophenyl)carbamate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield tert-butyl (2',4'-difluoro-[1,1'-biphenyl]-4-yl)carbamate.
Step 3: Deprotection of the Amine
The final step is the removal of the Boc protecting group to yield the target amine.[7][10]
Methodology:
-
Dissolve tert-butyl (2',4'-difluoro-[1,1'-biphenyl]-4-yl)carbamate (1.0 eq) in DCM (0.2 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization to obtain this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 2',4'-difluorobiphenylamine scaffold is a key structural motif in a number of potent and selective kinase inhibitors. The fluorine atoms can enhance binding affinity and improve metabolic stability, making this building block highly attractive for drug discovery programs.
MEK Inhibitors: The Case of Trametinib
A prominent example of the utility of this compound is in the synthesis of MEK inhibitors. The MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Trametinib (Mekinist®), an approved therapeutic for melanoma and other cancers, features a 2-fluoro-4-iodophenylamino group.[11] The 2',4'-difluorobiphenyl-4-amine scaffold serves as a close structural analog and a valuable starting point for the synthesis of novel MEK inhibitors.[12] The 2-fluoro substituent on the phenyl ring of the biphenylamine moiety is crucial for its interaction within the allosteric pocket of MEK1.[13]
VEGFR-2 Inhibitors for Angiogenesis-Targeted Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A number of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have been developed. The 2',4'-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety, derived from this compound, has been incorporated into a pyrrolo[2,1-f][6][14][15]triazine scaffold, leading to the discovery of potent, low nanomolar inhibitors of VEGFR-2 kinase activity.[16]
Other Kinase Targets and Therapeutic Areas
The versatility of the 2',4'-difluorobiphenylamine scaffold extends beyond MEK and VEGFR-2. This building block has been utilized in the design and synthesis of inhibitors for a range of other kinases implicated in cancer and other diseases. For instance, derivatives have been explored as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[17] The unique electronic and steric properties conferred by the difluorinated ring make it a valuable tool for modulating selectivity and potency against various kinase targets.
Conclusion and Future Perspectives
This compound has emerged as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly kinase inhibitors, has proven to be a successful strategy for enhancing potency, selectivity, and pharmacokinetic properties. The robust and scalable synthetic routes to this compound, centered on the Suzuki-Miyaura cross-coupling, make it readily accessible for drug discovery programs. As our understanding of the nuanced roles of fluorine in drug-target interactions continues to grow, the demand for and application of strategically fluorinated building blocks like this compound are set to expand, paving the way for the development of next-generation targeted therapies.
References
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[Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][6][14][15] triazolo [4, 3-d][6][14] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed.]([Link])
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[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][14][15]triazine-based VEGFR-2 kinase inhibitors. PubMed.]([Link])
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Spectroscopic Characterization of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2',4'-Difluoro-[1,1'-biphenyl]-4-amine, a fluorinated biphenylamine, represents a class of compounds with significant potential in medicinal chemistry and organic electronics. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the biphenylamine scaffold is a common feature in pharmacologically active compounds. This guide provides a comprehensive technical overview of the spectroscopic methodologies required to unambiguously characterize this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with an amino group at the 4-position, and the other with fluorine atoms at the 2' and 4' positions. This substitution pattern leads to a complex interplay of electronic effects that are reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
The following sections will detail the expected outcomes from a multi-technique spectroscopic analysis, providing a predictive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are relatively short.
-
2D NMR (Optional but Recommended): To aid in definitive assignments, consider acquiring 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Based on the structure, we can predict the following signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2, H-6 | ~7.3-7.5 | Doublet | JH2-H3 ≈ 8-9 | Protons ortho to the biphenyl linkage, deshielded. |
| H-3, H-5 | ~6.7-6.9 | Doublet | JH3-H2 ≈ 8-9 | Protons ortho to the electron-donating amino group, shielded. |
| -NH₂ | ~3.5-4.5 | Broad singlet | - | Chemical shift is concentration and solvent dependent; proton exchange broadens the signal. |
| H-3' | ~6.9-7.1 | Multiplet | JH3'-F4', JH3'-H5', JH3'-F2' | Complex splitting due to coupling with two fluorine atoms and a proton. |
| H-5' | ~6.8-7.0 | Multiplet | JH5'-F4', JH5'-H6', JH5'-H3' | Complex splitting due to coupling with a fluorine atom and two protons. |
| H-6' | ~7.2-7.4 | Multiplet | JH6'-H5', JH6'-F2' | Complex splitting due to coupling with a proton and a fluorine atom. |
Rationale for Predictions: The chemical shifts are estimated based on data for 4-aminobiphenyl and the known shielding/deshielding effects of fluorine. The amino group strongly shields the ortho protons (H-3, H-5), shifting them upfield. The fluorine atoms on the second ring will induce complex splitting patterns due to ¹H-¹⁹F coupling. Ortho H-F coupling (³JHF) is typically around 7-10 Hz, meta H-F coupling (⁴JHF) is around 4-7 Hz, and para H-F coupling (⁵JHF) is smaller (0-3 Hz)[1].
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, all 12 aromatic carbons are expected to be distinct.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Rationale |
| C-1 | ~130-132 | No | Quaternary carbon, slightly deshielded by the adjacent ring. |
| C-2, C-6 | ~128-130 | No | Deshielded by proximity to the other aromatic ring. |
| C-3, C-5 | ~115-117 | No | Shielded by the electron-donating amino group. |
| C-4 | ~145-148 | No | Attached to the electron-donating amino group, deshielded. |
| C-1' | ~120-125 | Doublet (²JCF) | Quaternary carbon, shielded by F at C-2' and coupled to it. |
| C-2' | ~158-162 | Doublet of doublets (¹JCF, ³JCF) | Directly attached to F, strongly deshielded. Coupled to both F atoms. |
| C-3' | ~112-115 | Doublet (²JCF) | Shielded by the ortho F at C-4' and coupled to it. |
| C-4' | ~160-164 | Doublet of doublets (¹JCF, ³JCF) | Directly attached to F, strongly deshielded. Coupled to both F atoms. |
| C-5' | ~118-120 | Doublet (²JCF) | Coupled to the F at C-4'. |
| C-6' | ~125-128 | Doublet (³JCF) | Coupled to the F at C-2'. |
Rationale for Predictions: The predictions are based on data for 4-aminobiphenyl and fluorinated benzenes. Carbons directly attached to fluorine exhibit large one-bond coupling constants (¹JCF) of approximately 240-320 Hz and are significantly deshielded. Two- and three-bond C-F couplings (²JCF and ³JCF) are also observable and are typically in the range of 15-25 Hz and 3-10 Hz, respectively.
¹⁹F NMR Spectroscopy: Predicted Spectrum and Interpretation
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. We expect two distinct signals for the two non-equivalent fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| F-2' | -110 to -115 | Multiplet | JF2'-H3', JF2'-H6', JF2'-F4' | The chemical shift is in the typical range for aromatic fluorines. The multiplicity arises from coupling to nearby protons and the other fluorine atom. |
| F-4' | -105 to -110 | Multiplet | JF4'-H3', JF4'-H5', JF4'-F2' | Similar to F-2', its chemical shift and multiplicity are determined by its local environment. |
Rationale for Predictions: Aromatic fluorine chemical shifts are sensitive to the electronic nature of other substituents on the ring[2][3]. The coupling between the two fluorine atoms (JFF) will depend on their relative positions. Ortho, meta, and para F-F couplings have distinct ranges, which can aid in structural confirmation[4].
Caption: Workflow for the spectroscopic characterization of the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded first. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (asymmetric & symmetric) | 3400-3250 | Medium | Primary amines typically show two bands in this region[5][6]. |
| Aromatic C-H stretch | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring[7]. |
| Aromatic C=C stretch | 1620-1580 and 1520-1450 | Medium to Strong | Multiple bands are expected due to the two aromatic rings. |
| N-H bend (scissoring) | 1650-1580 | Medium | Characteristic of primary amines[6]. |
| C-N stretch (aromatic) | 1335-1250 | Strong | Stronger than in aliphatic amines due to conjugation[6]. |
| C-F stretch | 1250-1100 | Strong | The exact positions will depend on the substitution pattern. |
| Aromatic C-H out-of-plane bend | 900-675 | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette is recorded first and automatically subtracted.
Predicted UV-Vis Spectrum and Interpretation
The biphenyl system is the primary chromophore in this molecule. The presence of the amino and fluoro substituents will influence the wavelength of maximum absorption (λmax).
| Transition | Predicted λmax (nm) | Rationale |
| π → π* | ~260-290 | The biphenyl chromophore typically absorbs around 250 nm[8]. The electron-donating amino group acts as a strong auxochrome, causing a bathochromic (red) shift in the λmax[9]. The fluoro groups, being weakly deactivating, will have a smaller effect. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: For a relatively stable organic molecule like this, Electron Ionization (EI) is a common technique, which typically provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is often used with LC-MS and would likely yield a prominent protonated molecular ion.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and confirming the elemental formula.
Predicted Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺•): The nominal molecular weight of C₁₂H₉F₂N is 205. The molecular ion peak should be observed at m/z 205. Due to the presence of one nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule[10].
-
Major Fragmentation Pathways:
-
Loss of H•: A peak at m/z 204 (M-1) is common.
-
Loss of HCN: A peak at m/z 178 (M-27) may be observed, which is a characteristic fragmentation of anilines.
-
Loss of F•: A peak at m/z 186 (M-19) is possible.
-
Cleavage at the biphenyl linkage: This could lead to fragments corresponding to the individual substituted rings.
-
α-cleavage: For aromatic amines, cleavage of the bond beta to the nitrogen is a common fragmentation pathway, although less so than in aliphatic amines[11][12].
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, IR, UV-Vis, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has provided a predictive framework for the expected spectroscopic signatures of this molecule, grounded in the established principles of spectroscopic theory and data from analogous compounds. The detailed protocols and interpretations herein serve as a valuable resource for researchers engaged in the synthesis and analysis of novel fluorinated aromatic compounds, ultimately facilitating the advancement of drug discovery and materials science.
References
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Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]
- Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
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LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Aminobiphenyl. NIST WebBook. Retrieved from [Link]
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LibreTexts Chemistry. (2020, August 11). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of derivatives 2 d, 2 f, 2 m and... [Image]. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of 4-aminobiphenyl in a urine sample from a smoker.... [Image]. Retrieved from [Link]
- Lo, D. H., & Reilly, C. A. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(2), 141-151.
- Pickett, L. W., Walter, G. F., & France, H. (1936). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society, 58(11), 2296-2299.
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
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LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). 4-Aminobiphenyl. In Report on Carcinogens.
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University of Illinois Springfield. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
- ACS Publications. (2009). Quantitative Immunohistochemical Analysis of 4-Aminobiphenyl-DNA in Cultured Cells and Mice: Comparison to Gas Chromatography/Mass Spectroscopy Analysis. Chemical Research in Toxicology, 22(5), 943-951.
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Methodological & Application
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Difluorobiphenyl Amines
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the synthesis of difluorobiphenyl amines. These molecular scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in medicinal chemistry.[1][2] This document offers a blend of theoretical insights and practical, field-proven protocols to empower researchers in this specialized area of synthetic chemistry.
Mechanistic Foundations: The Buchwald-Hartwig Amination
The formation of a carbon-nitrogen (C–N) bond between an aryl halide and an amine is most effectively achieved through the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction has revolutionized synthetic chemistry by providing a versatile and efficient route to aryl amines, often under milder conditions than traditional methods.[3][5]
The catalytic cycle, illustrated below, is a well-established sequence of elementary steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind the Steps:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the difluorobiphenyl halide. This is often the rate-determining step. The presence of electron-withdrawing fluorine atoms on the aryl ring can facilitate this step.
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. A base is crucial here to deprotonate the coordinated amine, forming a more nucleophilic amido ligand. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause side reactions with sensitive functional groups.[5][6]
-
Reductive Elimination: This is the product-forming step where the new C–N bond is formed, and the desired difluorobiphenyl amine is released from the coordination sphere of the palladium. The Pd(0) catalyst is regenerated, allowing the cycle to continue. For electron-deficient fluoroalkylamines, reductive elimination can become the turnover-limiting step.[7]
Optimizing the Reaction: A Deep Dive into Key Parameters
The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components. The interplay between the palladium precursor, ligand, base, and solvent dictates the reaction's efficiency, scope, and functional group tolerance.
| Parameter | Common Choices | Expert Insights & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. [Pd(allyl)Cl]₂ is another effective precursor that can generate the active catalyst under mild conditions.[7] |
| Ligand | Buchwald Biarylphosphines (e.g., AdBippyPhos, tBuBippyPhos), Xantphos | The ligand is arguably the most critical component. Bulky, electron-rich monophosphine ligands, such as the BippyPhos family, are highly effective.[7] They stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step. The choice of ligand can significantly impact catalyst activity and substrate scope.[7][8] |
| Base | Strong: NaOtBu, KOtBu, LHMDSWeaker: K₃PO₄, Cs₂CO₃, KOPh | Strong bases like sodium tert-butoxide are highly effective but can have limited functional group tolerance.[5] For substrates with sensitive functionalities, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[5][9] The use of potassium phenoxide (KOPh) has been shown to be particularly effective for coupling with less basic fluoroalkylamines, allowing the reaction to proceed under milder conditions.[7][10] |
| Solvent | Toluene, Dioxane, DMF, THF | The choice of solvent is often dictated by the solubility of the reagents and the reaction temperature. Toluene is a common choice for many Buchwald-Hartwig reactions. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[11] However, excessively high temperatures can lead to catalyst decomposition. Optimization is often required for specific substrate combinations. |
Experimental Protocols: A Step-by-Step Guide
This section provides a general, self-validating protocol for the synthesis of a difluorobiphenyl amine via Buchwald-Hartwig amination.
Caption: General experimental workflow for difluorobiphenyl amine synthesis.
Protocol: Synthesis of N-(4,4'-difluorobiphenyl-3-yl)aniline
Materials and Reagents:
-
3-Bromo-4,4'-difluorobiphenyl
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
AdBippyPhos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Safety Precautions:
-
Palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Toluene is flammable and has associated health risks. Work in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4,4'-difluorobiphenyl (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the biarylphosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Base and Amine: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4,4'-difluorobiphenyl-3-yl)aniline.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous and the reaction is set up under a strict inert atmosphere.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), if the substrate allows.3. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. Base-mediated decomposition of the starting material or product. | 1. Use rigorously dried solvents and reagents.2. Use a milder base (e.g., Cs₂CO₃ or K₃PO₄) and a lower reaction temperature. |
| Difficulty in Product Isolation | Emulsion during workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Inconsistent Results | Impure starting materials or reagents. | Purify starting materials before use. Use high-purity, anhydrous solvents. |
References
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.).
- The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' - Google Patents. (n.d.).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Buchwald–Hartwig amin
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). University of Windsor.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.).
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling - DSpace@MIT. (n.d.). DSpace@MIT.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). ChemRxiv.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed - NIH. (2015, July 8).
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling [dspace.mit.edu]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107628956A - The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' - Google Patents [patents.google.com]
The Strategic Role of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Emergence of Fluorinated Biphenylamines in Targeted Therapy
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance metabolic stability, binding affinity, and bioavailability. Within this context, the 2',4'-Difluoro-[1,1'-biphenyl]-4-amine scaffold has emerged as a privileged structural motif, most notably as a key intermediate in the synthesis of the potent and selective MEK inhibitor, trametinib.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its role in the synthesis of trametinib and the broader implications for kinase inhibitor discovery.
Physicochemical Properties and Strategic Advantages
The this compound molecule possesses a unique combination of structural features that make it an invaluable building block in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂N | [3] |
| Molecular Weight | 205.20 g/mol | [3] |
| Melting Point | 109 to 113 °C | [3] |
| Boiling Point | 292.8±25.0 °C at 760 mmHg | [3] |
| Appearance | Brown to pale brown solid | [3] |
The presence of two fluorine atoms on one of the phenyl rings significantly influences the molecule's electronic properties and conformational preferences. The fluorine substitutions can modulate the pKa of the distal amine group and create favorable interactions within the target protein's binding pocket. This strategic fluorination pattern is a key contributor to the enhanced biological activity of trametinib.
Core Application: A Crucial Intermediate in the Synthesis of Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][4] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, including melanoma.[5] The chemical structure of trametinib features the distinct 2',4'-difluorobiphenyl moiety, which is introduced through the use of this compound or a closely related precursor.
The MEK/ERK Signaling Pathway and the Role of Trametinib
The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[5] Trametinib's mechanism of action involves binding to a unique allosteric pocket on the MEK1/2 enzymes, thereby preventing their phosphorylation and activation of downstream ERK.[4] This ultimately leads to the inhibition of tumor cell proliferation.
Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Synthetic Protocols: Accessing the this compound Scaffold
The synthesis of this compound and its incorporation into the trametinib backbone typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7] This powerful C-C bond-forming reaction allows for the efficient construction of the biphenyl core.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of the title compound from commercially available starting materials.
Materials:
-
4-bromo-1-nitrobenzene
-
(2,4-difluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 4-bromo-1-nitrobenzene (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2',4'-difluoro-4-nitro-1,1'-biphenyl.
-
-
Nitro Group Reduction:
-
Dissolve the purified 2',4'-difluoro-4-nitro-1,1'-biphenyl in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) and heat the mixture to reflux. Alternatively, perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Caption: General workflow for the synthesis of this compound.
In-depth Application: Synthesis of Trametinib
The amine functionality of this compound serves as a crucial handle for its elaboration into the final trametinib structure. While various synthetic routes to trametinib have been reported, a common strategy involves the reaction of a precursor containing the 2',4'-difluorobiphenylamine moiety with a suitably functionalized pyrimidine derivative.
Protocol 2: Generalised Final Step in Trametinib Synthesis
This protocol illustrates the conceptual final steps in the synthesis of trametinib, highlighting the role of the difluorobiphenylamine core. The actual industrial synthesis may involve different protecting groups and reaction conditions.
Materials:
-
A key intermediate derived from 2-fluoro-4-iodoaniline, which is then elaborated to a precursor containing the 2',4'-difluorobiphenylamine core. For the purpose of this illustration, we will consider a precursor that can react with an acetamide side chain.
-
A suitable pyrimidine-based electrophile.
-
Acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Base and solvent as required by the specific synthetic route.
Conceptual Procedure:
-
Coupling to the Pyrimidine Core:
-
A key intermediate, often derived from 2-fluoro-4-iodoaniline, is coupled with other fragments to form a more complex structure that is then cyclized to form the core of trametinib.[8]
-
-
Amide Formation:
-
The aniline nitrogen of a precursor containing the 2',4'-difluorobiphenylamine moiety is acylated to introduce the acetamide side chain present in trametinib. This is a critical step for the molecule's biological activity.
-
Broader Implications in Medicinal Chemistry
The successful application of the 2',4'-difluorobiphenylamine scaffold in trametinib underscores its potential in the design of other kinase inhibitors and targeted therapies. The difluoro substitution pattern can be systematically explored in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. Researchers are encouraged to consider this valuable building block when designing libraries of compounds aimed at a variety of biological targets.
Conclusion
This compound is a strategically important building block in medicinal chemistry, with its utility powerfully demonstrated by its role in the synthesis of the FDA-approved drug trametinib. Its unique structural and electronic properties, conferred by the difluoro substitution, make it an attractive scaffold for the development of next-generation targeted therapies. The synthetic protocols and conceptual framework provided in this application note are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery programs.
References
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
-
Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. | Abstract - Scholars Research Library. Available at: [Link]
-
CAS 62575-36-4 | this compound - Hoffman Fine Chemicals. Available at: [Link]
-
Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem. Available at: [Link]
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. Available at: [Link]
-
204114Orig1s000 - accessdata.fda.gov. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
ppm level Pd catalytic Suzuki-Miyaura coupling reaction in water and its application in the synthesis of Bixafen - ResearchGate. Available at: [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][8][9]triazine-based VEGFR-2 kinase inhibitors - PubMed. Available at: [Link]
-
Trametinib - Wikipedia. Available at: [Link]
Sources
- 1. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Derivatization of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 2',4'-Difluoro-[1,1'-biphenyl]-4-amine Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its biphenyl core provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. The strategic placement of fluorine atoms on one of the phenyl rings is a key design element. Fluorine, with its high electronegativity and small atomic radius, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] These properties make the this compound core an attractive starting point for the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in oncology and inflammatory diseases.[3][4]
The primary amino group at the 4-position of the second phenyl ring serves as a versatile synthetic handle for the introduction of a wide range of chemical diversity. By systematically modifying this amine, researchers can probe the chemical space around the core scaffold, leading to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for the derivatization of this compound, outlining key synthetic strategies and providing robust protocols for the synthesis and characterization of novel analogs for SAR studies.
Rationale for Derivatization: Probing the Chemical Space for Enhanced Biological Activity
The primary objective of derivatizing this compound is to systematically explore how modifications to the amine functionality impact the biological activity of the resulting compounds. This exploration is guided by the principles of SAR, where changes in chemical structure are correlated with changes in biological effect. The key questions that derivatization aims to answer are:
-
Can we enhance binding affinity? By introducing various substituents, we can explore new interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds.
-
Can we improve selectivity? Modifying the amine can introduce steric or electronic features that favor binding to the desired target over off-target proteins, thereby reducing potential side effects.
-
Can we modulate pharmacokinetic properties? Derivatization can alter a compound's solubility, lipophilicity, and metabolic stability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Can we explore new binding modes? Large or conformationally restricted substituents can induce different binding orientations within the target's active site, potentially leading to novel mechanisms of action.
The following sections detail three common and effective strategies for the derivatization of the primary amine of this compound: N-acylation, N-sulfonylation, and N-alkylation.
Derivatization Strategies and Protocols
N-Acylation: Introducing Amide Functionality
N-acylation is a fundamental and highly versatile method for derivatizing primary amines. The resulting amides are generally stable and can participate in hydrogen bonding as both donors and acceptors, making them crucial for molecular recognition. The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex heterocyclic systems.
-
Acylating Agents: Acyl chlorides and acid anhydrides are commonly used due to their high reactivity. Carboxylic acids can also be used in the presence of a coupling agent.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Representative N-Acylation Reactions
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)acetamide | >95 |
| 2 | Benzoyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)benzamide | >90 |
| 3 | Cyclopropanecarbonyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)cyclopropanecarboxamide | >90 |
| 4 | Isobutyryl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)isobutyramide | >95 |
N-Sulfonylation: Introducing Sulfonamide Functionality
N-sulfonylation introduces a sulfonamide linkage, which is a key functional group in many marketed drugs. The sulfonamide group is a strong hydrogen bond acceptor and can significantly impact the acidity and electronic properties of the parent amine.
-
Sulfonylating Agents: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Pyridine is often used as both a base and a solvent, as it effectively scavenges the HCl byproduct and catalyzes the reaction. Other non-nucleophilic bases in aprotic solvents can also be employed.
-
Solvent: Anhydrous pyridine or aprotic solvents like DCM or THF are suitable.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere.
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-sulfonyl derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Table 2: Representative N-Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Methanesulfonyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanesulfonamide | >90 |
| 2 | Benzenesulfonyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)benzenesulfonamide | >85 |
| 3 | p-Toluenesulfonyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-4-methylbenzenesulfonamide | >88 |
| 4 | Thiophene-2-sulfonyl chloride | N-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)thiophene-2-sulfonamide | >80 |
N-Alkylation: Introducing Alkyl Substituents
N-alkylation introduces alkyl groups to the amine, which can modulate its basicity, lipophilicity, and steric profile. Reductive amination is a powerful and widely used method for N-alkylation that avoids the over-alkylation often observed with direct alkylation using alkyl halides.
-
Aldehyde/Ketone: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Solvent: Dichloroethane (DCE) or DCM are commonly used solvents for reductive amination with STAB.
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE (0.1 M), add acetic acid (1.0 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired N-alkyl derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Table 3: Representative N-Alkylation Reactions via Reductive Amination
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Formaldehyde | N-methyl-2',4'-difluoro-[1,1'-biphenyl]-4-amine | >80 |
| 2 | Acetaldehyde | N-ethyl-2',4'-difluoro-[1,1'-biphenyl]-4-amine | >75 |
| 3 | Acetone | N-isopropyl-2',4'-difluoro-[1,1'-biphenyl]-4-amine | >70 |
| 4 | Cyclohexanone | N-cyclohexyl-2',4'-difluoro-[1,1'-biphenyl]-4-amine | >80 |
Structure-Activity Relationship (SAR) Analysis: A Case Study
To illustrate the process of SAR analysis, we will consider a hypothetical case study based on the derivatization of a structurally related core, 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine, as a VEGFR-2 kinase inhibitor.[5] While the core is different, the principles of modifying the amine and observing the impact on biological activity are directly transferable.
In this example, the amine is part of a larger scaffold, and modifications are made to a distal part of the molecule. However, the logic of systematically altering functionality to probe for improved activity remains the same.
Figure 1: Logical workflow for SAR studies.
Table 4: Hypothetical SAR Data for VEGFR-2 Inhibition (Illustrative Example)
| Compound ID | R Group (Modification at Amine) | VEGFR-2 IC₅₀ (nM) | Rationale for Modification |
| 1 | -H (Parent Amine) | 500 | Starting point |
| 2a | -C(O)CH₃ | 250 | Introduce H-bond acceptor |
| 2b | -C(O)-cyclopropyl | 100 | Introduce rigidity and explore hydrophobic pocket |
| 3a | -S(O)₂CH₃ | 300 | Introduce strong H-bond acceptor |
| 3b | -S(O)₂-phenyl | 150 | Explore larger hydrophobic interactions |
| 4a | -CH₃ | 400 | Increase basicity and lipophilicity |
| 4b | -CH(CH₃)₂ | 200 | Increase steric bulk and lipophilicity |
-
N-Acylation: Acylation of the amine generally leads to an increase in potency. The introduction of a cyclopropyl group (Compound 2b ) is more favorable than a simple methyl group (Compound 2a ), suggesting that a rigid, hydrophobic substituent in this position is beneficial for binding.
-
N-Sulfonylation: Sulfonylation also improves activity, with a larger aromatic substituent (Compound 3b ) being more effective than a small alkyl group (Compound 3a ). This indicates that the binding pocket can accommodate larger groups and that pi-stacking interactions may be important.
-
N-Alkylation: Simple alkylation has a less pronounced effect on potency compared to acylation or sulfonylation. However, increasing the steric bulk from methyl (Compound 4a ) to isopropyl (Compound 4b ) leads to a modest improvement, suggesting that some steric hindrance is tolerated and may even be beneficial.
Figure 2: Overall experimental workflow.
Conclusion
The derivatization of this compound is a critical step in the exploration of its potential as a therapeutic scaffold. The protocols outlined in this document for N-acylation, N-sulfonylation, and N-alkylation provide robust and versatile methods for generating a library of diverse analogs. Through systematic derivatization and subsequent biological evaluation, researchers can elucidate key structure-activity relationships, leading to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The insights gained from these studies are invaluable for the rational design of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18413-18458. [Link]
-
Ding, K., Lu, Y., Nikolovska-Coleska, Z., Wang, G., Qiu, S., Shang, J., ... & Wang, S. (2005). Structure-based design of potent non-peptide MDM2 inhibitors. Journal of the American Chemical Society, 127(29), 10130-10131. [Link]
-
Fraley, M. E., Arrington, K. L., Buser-Doepner, C., et al. (2009). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 225-228. [Link]
Sources
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Biphenyl Synthesis
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, specifically tailored for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. The biaryl motif is a privileged scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis via the Suzuki-Miyaura reaction a critical capability in modern chemistry.[1][2] This resource combines mechanistic insights with practical, field-proven advice to ensure your success.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. The goal is to rapidly diagnose problems and provide actionable solutions.
Problem 1: Low to No Yield of Biphenyl Product
Q: My reaction has stalled or resulted in a very low yield of the desired biphenyl. What are the most likely causes and how do I fix them?
A: A low or negligible yield is the most common issue and can stem from several sources. A systematic check of your reagents and reaction setup is the first step.
-
Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin. If this reduction is inefficient, the reaction will not proceed.
-
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) center.[3][4] Without a sufficient concentration of Pd(0), this rate-determining step becomes prohibitively slow.
-
Solution:
-
Ensure your ligand, often a phosphine, is not oxidized. Use fresh, high-purity ligands.
-
Consider switching to a pre-formed, air-stable Pd(0) catalyst or a modern palladacycle precatalyst (e.g., Buchwald-type G3 precatalysts) that rapidly generates the active Pd(0) species.
-
If you suspect catalyst decomposition (often indicated by the formation of black, insoluble palladium metal, known as palladium black), the reaction temperature may be too high, or the ligand may not be robust enough to stabilize the catalytic species throughout the reaction.
-
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids, especially electron-deficient or heteroaromatic ones, are susceptible to decomposition via protodeboronation, where the C-B bond is cleaved by a proton source (often water), converting your nucleophile into a simple arene.[5]
-
Causality: This side reaction is often base-catalyzed and competes directly with the desired transmetalation step, consuming your starting material.
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation and are highly recommended.[5] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[5][6]
-
Minimize Water: While some water is often beneficial, excess water can accelerate protodeboronation. If using a boronic acid, try minimizing the water content or using anhydrous conditions with a suitable base like potassium trimethylsilanolate (TMSOK).[5][7]
-
Control Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of protodeboronation. A more active catalyst system that allows for lower temperatures and shorter reaction times can improve yields.
-
-
-
Inefficient Oxidative Addition: The reactivity of the aryl halide is critical. The general reactivity trend is I > OTf > Br >> Cl.[8]
-
Causality: Electron-rich aryl halides and sterically hindered halides (e.g., with ortho-substituents) undergo oxidative addition more slowly.
-
Solution:
-
For unreactive aryl chlorides or electron-rich bromides, use highly active, electron-rich, and bulky phosphine ligands like the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[2][9] These ligands accelerate the oxidative addition step.[2]
-
If possible, switch to the more reactive aryl bromide or iodide.
-
-
-
Poor Reagent Quality or Inert Atmosphere:
-
Causality: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, and promote the homocoupling of the boronic acid.[5] Residual moisture in solvents or on glassware can contribute to protodeboronation.
-
Solution:
-
Ensure all solvents are rigorously degassed (see Protocol 2).
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use fresh, high-purity reagents. Boronic acids can dehydrate to form boroxines upon storage, which may have different reactivity.
-
-
Troubleshooting Workflow
Here is a logical workflow to diagnose a failed Suzuki-Miyaura reaction for biphenyl synthesis.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my biphenyl synthesis?
A: Ligand choice is crucial and depends heavily on your substrates. The ligand stabilizes the palladium center, prevents precipitation as palladium black, and modulates its reactivity.
-
For standard, unhindered aryl bromides/iodides: Triphenylphosphine (PPh₃) or Pd(PPh₃)₄ can be effective.
-
For challenging aryl chlorides or electron-rich bromides: Use bulky, electron-donating monophosphine ligands. The Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards.[9] They promote the difficult oxidative addition step and facilitate the final reductive elimination.[2]
-
For sterically hindered substrates (e.g., ortho-substituted): Bulky ligands are essential to promote reductive elimination. Again, Buchwald-type ligands or highly hindered N-Heterocyclic Carbene (NHC) ligands are recommended.[9][10]
Q2: What is the role of the base, and which one should I use?
A: The base plays multiple critical roles in the catalytic cycle, and its choice can dramatically affect the outcome. It is not merely a proton scavenger.
-
Mechanism of Action: The base activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for transmetalation.[8][11] It also participates in the formation of the active palladium-hydroxo or -alkoxo complexes from the palladium-halide intermediate, which facilitates the transmetalation step.[8][12]
| Base Type | Examples | Strength | Common Use Case & Comments |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | General-purpose, widely used. Cs₂CO₃ is more soluble and often more effective but also more expensive. A good starting point for many systems. |
| Phosphates | K₃PO₄ | Strong | Very effective, especially with challenging substrates like aryl chlorides and sterically hindered partners. Often used with Buchwald ligands.[13] |
| Hydroxides | NaOH, KOH | Strong | Can be effective but may promote side reactions with sensitive functional groups. Use with caution. |
| Alkoxides | NaOtBu, KOtBu | Very Strong | Typically used for very unreactive substrates, but their high basicity can cause issues with base-labile functional groups. |
| Fluorides | KF, CsF | Weak | Used for substrates with base-sensitive groups (e.g., esters). They activate the boronic acid without being strongly basic.[11] |
Q3: Does the reaction need to be anhydrous? What is the role of water?
A: This is a nuanced topic. Historically, Suzuki reactions are run in biphasic solvent systems containing water (e.g., Toluene/H₂O, Dioxane/H₂O).[8]
-
Benefits of Water: Water helps dissolve inorganic bases like K₂CO₃ and K₃PO₄, facilitates the formation of the key [ArPd(OH)L₂] intermediate, and can help hydrolyze boronic esters to the active boronic acid.[5][12]
-
Drawbacks of Water: As discussed, excess water can lead to competitive protodeboronation of the boronic acid, reducing yield.[14][15]
-
Anhydrous Conditions: For particularly water-sensitive substrates or to suppress protodeboronation, anhydrous conditions can be highly effective.[7][16] This requires a soluble organic base (e.g., TMSOK) or a very finely powdered, dry inorganic base. Recent studies show that trimethyl borate can be used as an additive to enable anhydrous couplings, likely by facilitating the formation of a key intermediate.[16]
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling (R-B(OH)₂ + R-B(OH)₂) produces a symmetric biaryl byproduct (R-R) that can be difficult to separate from your desired product. It is typically caused by the presence of oxygen or an excess of Pd(II) species.
-
Causality: Oxygen can re-oxidize Pd(0) to Pd(II), which can then undergo a different catalytic cycle involving two molecules of the boronic acid.[5]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction headspace are completely free of oxygen. Use the freeze-pump-thaw method for best results, or sparge thoroughly with an inert gas for at least 20-30 minutes (see Protocol 2).
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of problematic Pd(II) species.
-
Ligand Choice: Certain bulky, electron-donating ligands can favor the cross-coupling pathway over homocoupling.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Biphenyl Synthesis
This protocol provides a robust starting point for the synthesis of a simple biphenyl from an aryl bromide and phenylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask or Schlenk tube, magnetic stir bar, reflux condenser
Procedure:
-
Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas. Immediately replace the septum.
-
Reaction: Lower the flask into a preheated oil bath at 90-100 °C. Stir vigorously to ensure good mixing of the biphasic system.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 2-12 hours).[9]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (see Protocol 3).
Protocol 2: Solvent Degassing
Properly deoxygenated solvents are critical for reproducible results.
Caption: Two common methods for degassing reaction solvents.
Protocol 3: Purification by Flash Column Chromatography
Biphenyl products are typically non-polar and can be effectively purified by silica gel chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for biphenyls is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is ~0.3.[17]
-
Column Packing: Prepare a glass column with silica gel (a good rule of thumb is to use 50-100 g of silica per 1 g of crude material).[18] Pack the column using the chosen eluent system (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified biphenyl.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 23, 2026, from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner [Doctoral dissertation, University of Greenwich]. University of Greenwich Research Repository. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Ciobanu, M., & Tanase, S. (2020). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 25(21), 5038. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 23, 2026, from [Link]
-
Lehmler, H. J., He, X., & Parkin, S. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(5), 3664–3675. [Link]
-
Li, W., Li, J., Wu, D., Wang, W., Fan, W., & Zhang, J. (2024). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 26(1), 138–143. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Delaney, C. P., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13538–13544. [Link]
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28732-28741. [Link]
-
Kassel, S. H., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 98, 201-220. [Link]
-
Strang, R. A., & Lloyd-Jones, G. C. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(35), 14833–14846. [Link]
-
Paquette, L. A., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. [Link]
-
Reddit user discussion. (2019). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved January 23, 2026, from [Link]
-
Kumar, A., et al. (2021). Water-soluble palladium(II) complexes of phosphine-functionalized imidates as catalysts for Suzuki-Miyaura cross-coupling and Hiyama reactions in water. RSC Advances, 11(43), 26615-26625. [Link]
-
He, X., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(5), 3664-3675. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2023). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. Retrieved January 23, 2026, from [Link]
-
Corpet, M., & Plenio, H. (2017). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 56(30), 8829-8833. [Link]
-
Reddit user discussion. (2022). For the pro's (Suzuki). r/Chempros. Retrieved January 23, 2026, from [Link]
-
Fleck, K., et al. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron, 142, 133519. [Link]
-
Mondal, T., et al. (2020). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Computational Chemistry, 41(24), 2132-2141. [Link]
-
Chemistry LibreTexts. (2023, March 21). Running a flash column. Retrieved January 23, 2026, from [Link]
-
Strang, R. A., & Lloyd-Jones, G. C. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved January 23, 2026, from [Link]
-
Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3847–3850. [Link]
-
Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved January 23, 2026, from [Link]
-
Scribd. (n.d.). Suzuki Cross Coupling Procedure. Retrieved January 23, 2026, from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chromatography [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the challenges associated with the purification of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine. This molecule, a key intermediate in pharmaceutical development, presents unique purification hurdles due to its specific chemical properties. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile is heavily dependent on the synthetic route, which is most commonly a Suzuki-Miyaura coupling reaction.[1] Understanding the source of impurities is the first step in designing an effective purification strategy.
| Impurity Type | Potential Source | Rationale for Formation |
| Unreacted Starting Materials | Suzuki Coupling | Incomplete reaction. Examples: 4-bromoaniline, (2,4-difluorophenyl)boronic acid. |
| Homocoupling Byproducts | Suzuki Coupling | Self-coupling of the boronic acid or the aryl halide. Examples: 2,2',4,4'-tetrafluorobiphenyl, 4,4'-diaminobiphenyl.[1] |
| Protodeboronation Product | Suzuki Coupling | The boronic acid is replaced by a hydrogen atom from the solvent or base. Example: 1,3-difluorobenzene. |
| Residual Palladium Catalyst | Suzuki Coupling | The palladium catalyst used in the coupling reaction can leach into the product.[2] |
| Oxidation Products | Air Exposure | The aromatic amine functionality is susceptible to oxidation, leading to colored impurities.[3] |
Q2: My crude product is a dark oil or a discolored solid. What causes this and is it a major issue?
A2: Discoloration (typically yellow to dark brown) is a frequent observation for aromatic amines. This is primarily due to the oxidation of the amine group, which forms highly conjugated, colored impurities. While often present in small amounts, they can be difficult to remove. The presence of residual palladium catalyst can also contribute to a dark or black appearance. It is crucial to remove these impurities, especially for pharmaceutical applications where purity standards are stringent.
Q3: How does the basic amine group affect the purification process, particularly on silica gel?
A3: The amine group is a Lewis base and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction is the primary cause of several chromatographic issues:
-
Peak Tailing: The compound streaks down the column, leading to broad peaks and poor separation from nearby impurities.
-
Irreversible Adsorption: A portion of your product can become permanently stuck to the column, resulting in significant yield loss.[4]
-
Degradation: The acidic nature of silica can sometimes degrade sensitive compounds.
To counteract these effects, it's standard practice to modify the mobile phase or use a different stationary phase.[4][5]
Q4: Should I start with recrystallization or column chromatography?
A4: This depends on the purity of your crude material.
-
If your crude product is >90% pure (as estimated by TLC, HPLC, or ¹H NMR), recrystallization is an excellent and scalable first choice. It is highly effective at removing small amounts of impurities with different solubility profiles.
-
If your crude product is <90% pure or contains multiple impurities with similar polarities to your product, flash column chromatography will be necessary to isolate the desired compound. Often, a chromatographic purification is followed by a final recrystallization step to achieve high purity and obtain a crystalline solid.
Troubleshooting Guide: Common Purification Issues
Problem: My compound is streaking badly on my silica TLC plate and I can't get good separation.
-
Probable Cause: Strong interaction between the basic amine and the acidic silica gel.[4]
-
Solution:
-
Add a Competitive Base: Prepare your developing solvent (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or ammonia (e.g., by using a solvent saturated with NH₃). The added base will neutralize the acidic sites on the silica, allowing your amine compound to travel up the plate with less interaction, resulting in more defined spots.[4]
-
Consider an Alternative Stationary Phase: For developing a method, try using TLC plates with a different stationary phase, such as neutral alumina, which is less acidic than silica.
-
Problem: I performed a column chromatography purification, but my final product is still contaminated with a non-polar impurity.
-
Probable Cause: This is likely a homocoupling byproduct, such as 2,2',4,4'-tetrafluorobiphenyl, which is very non-polar. You may have used a mobile phase that was too polar, causing your product and the impurity to elute too quickly and close together.
-
Solution:
-
Use a Shallower Gradient: Start with a very non-polar mobile phase (e.g., 100% Hexane or Toluene) and slowly increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. This will improve the resolution between your slightly polar product and the non-polar byproduct.
-
Recrystallization: If the impurity is present in a small amount, a carefully chosen recrystallization can effectively remove it. Try a solvent system like Toluene/Hexane or Ethanol/Water.
-
Problem: After purification, my product is a clean white solid, but it turns yellow after a few days on the bench.
-
Probable Cause: Your compound is oxidizing upon exposure to air and/or light. Aromatic amines are notoriously prone to this.[3]
-
Solution:
-
Storage: Store the purified compound under an inert atmosphere (Nitrogen or Argon) in a sealed vial.
-
Minimize Light Exposure: Use an amber vial or wrap the vial in aluminum foil.
-
Refrigerate: Store the vial in a refrigerator or freezer to slow the rate of decomposition.
-
Problem: My ¹H NMR shows broad peaks for the amine proton and sometimes the aromatic protons.
-
Probable Cause: This is common for amines and can be due to several factors, including proton exchange with trace water or acidic impurities, or the formation of small amounts of paramagnetic (oxidized) species.
-
Solution:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amine proton (N-H) will exchange with deuterium and the peak will disappear, confirming its identity. This can sometimes sharpen the other aromatic signals as well.
-
Ensure High Purity: The best way to get sharp signals is to ensure the highest possible purity, free from acidic contaminants or oxidation products.
-
Visualized Purification Workflow
This diagram outlines a general workflow for purifying this compound, starting from the crude reaction mixture.
Caption: General Purification Workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed to purify the title compound from common Suzuki coupling impurities using silica gel, with modifications to handle the basic amine.
1. Materials and Setup:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Flash chromatography system or glass column
-
TLC plates (silica gel)
2. Mobile Phase Preparation:
-
Solvent A: Heptane (or Hexane)
-
Solvent B: 95:5 (v/v) Ethyl Acetate / Triethylamine
-
Causality: The triethylamine is critical. It acts as a competing base to deactivate the acidic silica surface, preventing peak tailing and improving recovery of the amine product.[4]
-
3. Slurry Preparation and Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample as a liquid.[6]
4. Column Packing and Elution:
-
Pack the column with silica gel using Heptane as the slurry solvent.
-
Carefully add the prepared sample slurry to the top of the packed column.
-
Begin elution with 100% Heptane to elute very non-polar impurities (like homocoupled byproducts).
-
Gradually increase the polarity by slowly introducing Solvent B. A typical gradient might be from 0% to 30% Solvent B over 10-15 column volumes.
-
Monitor the elution using TLC or an integrated UV detector. The product will elute after the non-polar impurities.
5. Fraction Analysis and Product Isolation:
-
Collect fractions and analyze them by TLC (using a 90:10 Hexane:EtOAc + 1% Et₃N system).
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Recrystallization
This protocol is suitable for purifying material that is already substantially pure (>90%).
1. Solvent System Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Good starting points for this compound are:
-
Toluene/Heptane: Toluene is a good "solvent," while Heptane is a good "anti-solvent."
-
Ethanol/Water: Similar to the above, the compound should be soluble in hot ethanol and precipitate upon the addition of water.
-
2. Recrystallization Procedure (Toluene/Heptane Example):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot Toluene (e.g., heated to 80-90 °C) required to fully dissolve the solid.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add Heptane dropwise while stirring. You will begin to see the solution become cloudy (this is the saturation point).
-
If it becomes too cloudy, add a few drops of hot Toluene to redissolve the precipitate. The goal is to be at the edge of saturation.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold Heptane to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Troubleshooting Chromatography: A Decision Tree
This diagram provides a logical path for troubleshooting common issues during column chromatography.
Caption: Decision Tree for Troubleshooting Amine Purification by Column Chromatography.
References
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved January 24, 2026, from [Link]
-
24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved January 24, 2026, from [Link]
-
Miteva, E., et al. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved January 24, 2026, from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 24, 2026, from [Link]
-
CDMS.net. (n.d.). Defy® Amine 4. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 24, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 24, 2026, from [Link]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Retrieved January 24, 2026, from [Link]
-
Pharmaceutical Technology. (2014). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Retrieved January 24, 2026, from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'.
-
Alligare. (n.d.). 2,4-D AMINE. Retrieved January 24, 2026, from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 24, 2026, from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: C-N Bond Formation for 2',4'-Difluoro-[1,1'-biphenyl]-4-amine
Welcome to the technical support guide for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-N bond formation for this specific biaryl amine. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols based on established palladium- and copper-catalyzed coupling methodologies.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a key structural motif in various pharmaceutical and materials science applications, primarily relies on the formation of a carbon-nitrogen bond between a pre-formed 2,4-difluorobiphenyl core and an amine source. The two most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
While robust, these reactions are highly sensitive to a multitude of parameters. Achieving high yield and purity requires a nuanced understanding of the interplay between the catalyst, ligand, base, solvent, and temperature, especially when dealing with electronically modified substrates like the difluorinated biphenyl system. This guide provides a systematic, question-and-answer-based approach to overcoming common hurdles encountered during this synthesis.
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured to help you diagnose and resolve common issues in a logical sequence.
Core Problem: Low to No Product Yield
Low conversion of starting materials is the most frequent challenge. The underlying cause often lies in a suboptimal combination of reaction components or inadequate reaction conditions.
Q1: My Buchwald-Hartwig reaction is giving low to no yield. What are the first things I should check?
A1: When a Buchwald-Hartwig reaction fails, a systematic review of the core components is essential. The most common culprits are an inactive catalyst, an inappropriate base or solvent, incorrect temperature, or impure reagents. The following flowchart provides a logical troubleshooting sequence.
Caption: Troubleshooting flowchart for low yield in C-N coupling.
Q2: Which Palladium catalyst and ligand combination is best for coupling with an ammonia equivalent on a difluorinated biphenyl system?
A2: The choice of ligand is critical as it dictates the stability and reactivity of the palladium center. For electron-deficient aryl halides (like those containing fluorine atoms) and a challenging coupling partner like ammonia, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective. These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3] Using a pre-formed palladium pre-catalyst is also highly recommended as it avoids the often inefficient in situ reduction of Pd(II) to the active Pd(0) species.[4]
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| G3/G4 Pd Pre-catalysts | Biarylphosphine (e.g., XPhos, RuPhos) | Air-stable, highly active, broad substrate scope. | Higher cost. |
| Pd(dba)₂ + Ligand | Biarylphosphine (e.g., BrettPhos) | BrettPhos is excellent for primary amines.[3] | Requires careful handling to ensure Pd(0) state. |
| [Pd(allyl)Cl]₂ + Ligand | Biarylphosphine (e.g., AdBippyPhos) | Effective for fluoroalkylamines.[5] | May require optimization. |
Q3: How does the choice of base impact the reaction? My yield is low with a weak carbonate base.
A3: The base plays a dual role: it deprotonates the amine (or amine equivalent) to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. Weak bases like K₂CO₃ often result in slow reaction rates.[3]
-
Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally provide the highest reaction rates.[3] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups). Sodium tert-butoxide is often the base of choice for aryl amine synthesis.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[3] For your specific substrate, the electron-withdrawing fluorine atoms make the aryl halide more reactive, so a base like K₃PO₄ could be effective if given sufficient time and temperature.
Q4: I'm observing poor solubility of my starting materials in Toluene. Could this be the problem?
A4: Absolutely. Insolubility of a reactant or even the base is a common and often underestimated cause of reaction failure.[4] If your 2,4-difluorobiphenyl halide or amine salt is not fully dissolved, the reaction will be slow and incomplete.
-
Solvent Choice: Ethereal solvents (Dioxane, THF, CPME) and aromatic solvents (Toluene) are most common.[4] If solubility is an issue in Toluene, consider switching to 1,4-Dioxane or a mixture of solvents. Alcohols like t-AmOH can also be effective.
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium catalyst and inhibit the reaction.[4]
Q5: I want to try an Ullmann condensation instead. What are the critical parameters for this reaction?
A5: The Ullmann reaction is a copper-catalyzed alternative that can be effective, especially on an industrial scale due to the lower cost of copper. Modern Ullmann protocols operate under much milder conditions than the classical high-temperature versions.[2]
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.
-
Ligand: The reaction often requires a ligand to stabilize the copper and facilitate the coupling. Simple, effective ligands like N,N'-dibenzyloxalamide have been reported for challenging couplings.[6]
-
Base & Solvent: A strong base like KOH in a polar aprotic solvent like DMSO is a common combination for Ullmann reactions, often requiring temperatures around 130 °C.[6]
Core Problem: Formation of Side Products
Even when the reaction proceeds, side products can significantly lower the yield of the desired amine.
Q6: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) on my biphenyl starting material. How can I minimize this?
A6: Hydrodehalogenation is a common side reaction, particularly with electron-rich ligands and strong bases. It occurs when the aryl halide is reduced instead of undergoing amination.
-
Mechanism: This often proceeds via a β-hydride elimination pathway from the palladium-alkoxide species formed from the base.
-
Solutions:
-
Change the Base: Switching from an alkoxide base (like NaOt-Bu) to a non-alkoxide base like LHMDS or K₃PO₄ can reduce this side reaction.
-
Use a Bulky Ligand: Sterically hindered biarylphosphine ligands can disfavor the pathways leading to hydrodehalogenation.
-
Lower Temperature: Reducing the reaction temperature can sometimes slow the rate of the undesired side reaction more than the desired C-N coupling.
-
Q7: I am attempting to use an ammonia source directly and am getting a mixture of mono-arylated and di-arylated products. How do I improve selectivity?
A7: Achieving mono-arylation with a primary amine or ammonia is a classic challenge in C-N coupling, as the desired product is often more nucleophilic than the starting amine, leading to a second coupling.[7]
-
Ammonia Equivalents: The most reliable strategy is to use an ammonia equivalent. Benzophenone imine is a widely used reagent for this purpose. It couples once with the aryl halide, and the resulting imine can be easily hydrolyzed with aqueous acid in a subsequent step to reveal the primary amine.[1][8]
-
Ligand Control: Certain catalyst systems with highly specialized ligands (e.g., Josiphos-type) have been developed for the direct coupling of ammonia, but these can be highly substrate-specific.[1]
-
Stoichiometry: Using a large excess of the ammonia source can statistically favor mono-arylation, but this is often impractical and can lead to purification challenges.
FAQs: General Experimental Considerations
Q: What are the typical starting materials for this synthesis?
A: The synthesis would typically start from a halogenated 2,4-difluorobiphenyl. The most common precursors are 4-bromo-2',4'-difluorobiphenyl or 4-iodo-2',4'-difluorobiphenyl . The iodo-substituted version is generally more reactive in the oxidative addition step but is also more expensive. The amine partner would be an ammonia surrogate like benzophenone imine or a protected amine that can be deprotected later.
Q: How critical is it to maintain an inert atmosphere?
A: It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which will kill the catalytic cycle. While some modern pre-catalysts show improved air stability, all reactions should be set up under an inert atmosphere (Argon or Nitrogen).[3] Solvents should be degassed, and reagents should be dried to prevent water from interfering with the base or catalyst.
Q: What is the general mechanism for the Buchwald-Hartwig amination?
A: The reaction proceeds through a catalytic cycle involving the palladium catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The amine then coordinates to the palladium center, and after deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[3][4]
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Buchwald-Hartwig Amination using an Ammonia Surrogate
This protocol uses benzophenone imine as an ammonia equivalent, which requires a subsequent hydrolysis step.
Step 1: C-N Coupling Reaction
-
To an oven-dried Schlenk flask, add 4-bromo-2',4'-difluorobiphenyl (1.0 eq), Pd(dba)₂ (0.01 eq), and a suitable biarylphosphine ligand like XPhos (0.02 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Seal the flask with a septum, and purge with Argon for 15 minutes.
-
Under a positive pressure of Argon, add benzophenone imine (1.2 eq) followed by anhydrous, degassed Toluene (to make a ~0.2 M solution with respect to the aryl halide).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure. The crude product is the N-(2',4'-difluorobiphenyl-4-yl)diphenylmethanimine.
Step 2: Imine Hydrolysis
-
Dissolve the crude imine from Step 1 in THF.
-
Add a 2M aqueous solution of HCl and stir vigorously at room temperature for 2-4 hours.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol is an alternative copper-catalyzed approach.
-
To an oven-dried Schlenk tube, add 4-iodo-2',4'-difluorobiphenyl (1.0 eq), CuI (0.1 eq), and a suitable ligand (e.g., 1,10-Phenanthroline, 0.2 eq).
-
Add K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with Argon three times.
-
Add the amine source (e.g., a protected amine or ammonia surrogate, 1.5 eq) followed by anhydrous DMSO.
-
Seal the tube and heat to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Google Patents. (1979). Method of preparing 2,4-difluoroaniline.
-
Hoffman Fine Chemicals. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Kinzel, T., et al. (2010). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 8(4), 3171-3184. [Link]
-
Yokoyama, Y., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Synfacts, 12(08), 0846. [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed [4 + 3] annulation of 2-bromobiphenyls and epoxides for the assembly of dihydrodibenzo[b,d]oxepines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2023). Factorizing Yields in Buchwald-Hartwig Amination. [Link]
-
SciSpace. (2005). Copper‐Catalyzed Electrophilic Amination of Functionalized Diarylzinc Reagents. [Link]
-
National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
- Google Patents. (1979). Method of preparing 2,4-difluoroaniline.
-
University of Leicester. (2021). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
-
ResearchGate. (2020). Unification of Ullman and Kharasch Coupling: Acid promoted CuI catalysed C-N coupling protocols under Ligand, Base and Solvent free conditions. [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
MDPI. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. [Link]
-
ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]
-
Organic Syntheses. (n.d.). 4,4'-Difluorobiphenyl. [Link]
-
Organic Chemistry Portal. (2009). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]
-
Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]
-
Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
- Google Patents. (2018). The synthetic method of 2,4 difluoro benzene methanamines.
-
National Institutes of Health. (2019). Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
National Institutes of Health. (2001). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. [Link]
-
ResearchGate. (2017). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]
Sources
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. figshare.le.ac.uk [figshare.le.ac.uk]
Validation & Comparative
efficacy comparison of drugs synthesized with and without the difluorobiphenyl moiety
A Comparative Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization. Among the various fluorinated motifs, the difluorobiphenyl group stands out for its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the efficacy of drugs synthesized with and without this pivotal moiety, offering experimental insights and protocols to aid researchers in harnessing its potential.
The Physicochemical Power of Fluorine
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design. When incorporated into a biphenyl scaffold, these attributes can synergistically enhance a drug's performance through several mechanisms:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This can significantly prolong the drug's half-life and improve its bioavailability.[1][2]
-
Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the target receptor.[3][4] This can manifest as increased potency and selectivity.
-
Membrane Permeability: The lipophilicity introduced by fluorine can enhance a drug's ability to cross cellular membranes, a critical step for reaching its site of action.[1]
To illustrate these principles, this guide will delve into a direct comparative case study of Diflunisal and its non-fluorinated analog, followed by a discussion of other drug classes where the difluorobiphenyl moiety is anticipated to confer significant advantages.
Case Study: Diflunisal vs. 5-Phenylsalicylic Acid
Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid featuring a 2',4'-difluorobiphenyl substituent.[5] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. A direct comparison with its non-fluorinated counterpart, 5-phenylsalicylic acid, provides compelling evidence for the efficacy-enhancing role of the difluorobiphenyl moiety.
Comparative Efficacy Data
| Compound | Target | IC50 (μM) | Analgesic Potency (vs. Aspirin) |
| Diflunisal | COX-1/COX-2 | Not explicitly found, but potent | ~5-10 times more potent |
| 5-Phenylsalicylic Acid | COX-1/COX-2 | Not explicitly found | Less potent than Diflunisal |
| Aspirin | COX-1/COX-2 | ~60 (COX-1), >1000 (COX-2) | Baseline |
Clinical studies have demonstrated that Diflunisal has a longer duration of action and is better tolerated than aspirin.[7] While direct, head-to-head preclinical data comparing the IC50 values of Diflunisal and 5-phenylsalicylic acid is scarce in the public domain, the significantly enhanced analgesic potency of Diflunisal strongly suggests that the difluorobiphenyl moiety contributes to a more favorable interaction with the COX enzymes.[5]
Experimental Protocols
To empirically validate the superior efficacy of a drug candidate containing a difluorobiphenyl moiety, a series of standardized in vitro and in vivo assays can be employed.
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Workflow:
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Steps:
-
Preparation:
-
Prepare a 1 µM solution of the test compound (with and without the difluorobiphenyl moiety) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw cryopreserved liver microsomes (e.g., human or rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
Pre-warm the microsome and compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the compound-microsome mixture.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent like acetonitrile.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time to determine the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
-
This assay measures the affinity of a compound for its target receptor.
Workflow:
Caption: Workflow for a Radioligand Receptor Binding Assay.
Detailed Steps:
-
Preparation:
-
Prepare a suspension of cell membranes expressing the target receptor.
-
Prepare a solution of a radiolabeled ligand known to bind to the receptor.
-
Prepare serial dilutions of the test compounds (with and without the difluorobiphenyl moiety).
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated.
-
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Workflow:
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Detailed Steps:
-
Dosing:
-
Administer a single dose of the test compound (with and without the difluorobiphenyl moiety) to a group of animals (e.g., rats) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from the animals at various time points post-dosing.
-
Process the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each plasma sample using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time.
-
From this curve, calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve, a measure of total drug exposure), and elimination half-life (t½).
-
Broader Implications and Future Directions
While the Diflunisal case study provides a clear example, the benefits of the difluorobiphenyl moiety are not limited to NSAIDs. In the realm of kinase inhibitors and other targeted therapies, this structural motif holds immense promise for enhancing efficacy.
The synthesis of non-fluorinated analogs for direct comparison is a critical step in validating the contribution of the difluorobiphenyl moiety. For example, 5-phenylsalicylic acid can be synthesized through various coupling reactions, providing the necessary material for the comparative assays described above.
Conclusion
The difluorobiphenyl moiety is a powerful tool in the medicinal chemist's arsenal for enhancing the efficacy of drug candidates. Through its positive influence on metabolic stability, receptor binding, and membrane permeability, this structural motif can transform a promising lead compound into a viable clinical candidate. The experimental protocols outlined in this guide provide a framework for systematically evaluating the impact of the difluorobiphenyl group, enabling researchers to make data-driven decisions in the pursuit of novel and more effective therapeutics. As drug discovery continues to evolve, the rational application of fluorination strategies, exemplified by the use of the difluorobiphenyl moiety, will undoubtedly play an increasingly important role in addressing unmet medical needs.
References
-
Brogden, R. N., Heel, R. C., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis. Drugs, 19(2), 84–106. [Link]
-
Stone, C. A., et al. (1977). Chemical and pharmacological properties of diflunisal. British Journal of Clinical Pharmacology, 4 Suppl 1, 19S–29S. [Link]
-
Hannah, J., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4 Suppl 1, 7S–13S. [Link]
-
Aman, A., et al. (2025). Efficacy of cardiac myosin inhibitors mavacamten and aficamten in hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomised controlled trials. Heart, 111(4), 316-324. [Link]
-
PrepChem. (n.d.). Preparation of 5-(phenylazo)salicylic acid. [Link]
-
Mascarella, S. W., et al. (2024). Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy. Cardiology and Therapy, 13(1), 1-21. [Link]
-
Wikipedia. (n.d.). Phenyl salicylate. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
